molecular formula C9H11FO B13435136 Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)

Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)

Cat. No.: B13435136
M. Wt: 154.18 g/mol
InChI Key: NMTCOCDBDOWADG-UHFFFAOYSA-N
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Description

Bicyclo[311]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) is a bicyclic organic compound characterized by its unique structure, which includes a fluorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable bicyclic ketone precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: This compound shares a similar bicyclic structure but differs in the position and type of substituents.

    Bicyclo[3.2.0]hept-2-en-6-one: Another bicyclic compound with a different ring structure and functional groups.

    Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-: This compound has an additional hydroxyl group, making it more hydrophilic.

Uniqueness

Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI) is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high selectivity and stability.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

3-fluoro-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C9H11FO/c1-9(2)5-3-6(9)8(11)7(10)4-5/h4-6H,3H2,1-2H3

InChI Key

NMTCOCDBDOWADG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1C(=O)C(=C2)F)C

Origin of Product

United States

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